molecular formula C28H54NO8P B1263142 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine

Cat. No. B1263142
M. Wt: 563.7 g/mol
InChI Key: WHHNGIKQIRHPSY-ZYRNGQCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine is a 1-oleoyl-2-acyl-sn-glycero-3-phosphocholine in which the acyl substituent at position 2 is specified as acetyl.

Scientific Research Applications

  • Memory Enhancement

    1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DL–PC) was found to improve learning and memory in animal and human studies. It significantly shortened the prolonged acquisition latency in rats and improved long-term memory potential in humans. It also restored depression-related behaviors and spatial memory impairment in mice subjected to restraint stress. The mechanism involves the modulation of hippocampal synaptic transmission via alpha7 acetylcholine receptors and the activation of specific signaling pathways like Akt and GSK-3β (Yaguchi, Nagata, Nishizaki, 2009; Nishimoto, Kanno, Gotoh, Nishizaki, 2013; Kanno, Jin, Nishizaki, 2014).

  • Potential in Treating Cognitive Disorders

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPhtCho) enhanced long-term depression (LTD) in the hippocampus, relevant to learning and memory. It showed promise in ameliorating cognitive disorders by enhancing LTD and improving the cognitive functions of individuals with mild cognitive impairment and dementia (Yaguchi, Nagata, Nishizaki, 2009).

Metabolic and Cardiovascular Implications

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine and similar compounds have been studied for their metabolic and cardiovascular effects:

  • Hypotensive Activity

    Certain derivatives, such as 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine, showed potent hypotensive activity. They modulate blood pressure, suggesting a regulatory role in cardiovascular health (Masugi, Ogihara, Otsuka, Saeki, Kumahara, 1982).

  • Role in Lipid Metabolism and Liver Function

    The metabolism of biologically active phospholipids like 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine influences liver function, with implications in lipid metabolism and the pathophysiology of liver diseases (Blank, Cress, Whittle, Snyder, 1981; Fang, Tanaka, Lu, Jiang, Zhang, Zhang, Du, Fu, Gao, Cao, Sun, Zhu, Cai, Krausz, Yao, Gonzalez, 2017).

  • Altering Cardiovascular Responses

    The compound also affects cardiovascular responses, such as peripheral vascular resistance and cardiac index, indicating its potential impact on cardiovascular health and disease (Hubbard, Cox, Lawler, Blank, Snyder, 1985).

properties

Product Name

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine

Molecular Formula

C28H54NO8P

Molecular Weight

563.7 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H54NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)34-24-27(37-26(2)30)25-36-38(32,33)35-23-22-29(3,4)5/h13-14,27H,6-12,15-25H2,1-5H3/b14-13-/t27-/m1/s1

InChI Key

WHHNGIKQIRHPSY-ZYRNGQCSSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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